Isoscutellarin

Description

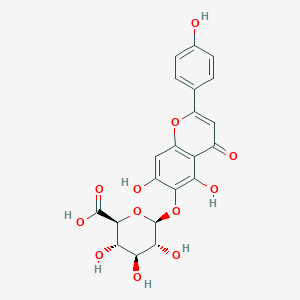

Structure

3D Structure

Properties

CAS No. |

62023-92-1 |

|---|---|

Molecular Formula |

C21H18O12 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |

InChI Key |

HBLWMMBFOKSEKW-BHWDSYMASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isoscutellarin: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscutellarin, a flavonoid glycoside, has garnered significant attention in the scientific community for its wide range of pharmacological activities. As a key bioactive compound, understanding its natural origins and efficient extraction is paramount for advancing research and development in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and purification, tailored for professionals in the field.

Natural Sources of this compound

This compound is predominantly found in various plant species, with notable concentrations in the Lamiaceae and Asteraceae families. The primary sources include species of Scutellaria, Clerodendrum, and Erigeron.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant materials.

| Plant Species | Family | Plant Part | This compound Content (% dry weight) | Reference |

| Erigeron breviscapus | Asteraceae | Whole Plant | Up to 1.02% | [1][2] |

| Scutellaria baicalensis | Lamiaceae | Roots | Variable, often co-occurs with other flavonoids | [3] |

| Scutellaria lateriflora | Lamiaceae | Aerial Parts | Lower than S. baicalensis | [4] |

| Clerodendrum glandulosum | Lamiaceae | Leaves | Present, quantification variable | |

| Clerodendrum paniculatum | Lamiaceae | Leaves | Identified, specific yield not detailed | [5] |

Extraction Methodologies

The efficient extraction of this compound from its natural sources is a critical step in its isolation and purification. Various techniques have been developed and optimized, ranging from conventional solvent extraction to more advanced methods.

Conventional Solvent Extraction

This method involves the use of organic solvents to extract this compound from the plant matrix. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Experimental Protocol: Maceration of Clerodendrum paniculatum Leaves

-

Plant Material Preparation: Air-dry the leaves of Clerodendrum paniculatum at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

-

Extraction: Macerate the powdered leaves in n-hexane to remove non-polar compounds. Follow this with extraction using ethyl acetate and then ethanol to isolate compounds of varying polarities.[5]

-

Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Fractionation: Subject the crude extract to further fractionation using column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient mobile phase to isolate this compound.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. This method often requires less solvent and shorter extraction times compared to conventional methods.

Experimental Protocol: UAE of this compound from Erigeron breviscapus

-

Plant Material: Use dried and powdered whole plant material of Erigeron breviscapus.

-

Solvent System: Prepare a deep eutectic solvent (DES) composed of choline chloride and acetamide (1:4 mol/mol) with 30% water.[6][7]

-

Extraction Parameters:

-

Procedure: a. Mix the powdered plant material with the DES in a flask. b. Place the flask in an ultrasonic bath and sonicate according to the specified parameters. c. After extraction, centrifuge the mixture to separate the supernatant from the plant debris. d. The supernatant contains the extracted this compound.

-

Yield: This method can yield up to 32.13 mg/g of this compound from Erigeron breviscapus.[6]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of the target compounds. This technique is known for its high efficiency and reduced extraction time.

Experimental Protocol: MAE of this compound from Erigeron breviscapus

-

Plant Material: Use 10 g of dried, powdered Erigeron breviscapus.

-

Solvent: Use 100 mL of 75% ethanol.

-

Extraction Parameters:

-

Procedure: a. Combine the plant material and solvent in a microwave-safe extraction vessel. b. Place the vessel in a microwave extractor and apply the specified parameters. c. After extraction, allow the mixture to cool and then filter to separate the extract. d. Concentrate the extract to obtain the crude this compound.

-

Yield: A maximum yield of 1.02% this compound can be achieved with this method.[1][2]

Purification Techniques

Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound to a high degree of purity.

Macroporous Resin Chromatography

This technique is effective for the separation and purification of flavonoids from crude extracts. The choice of resin is critical for optimal adsorption and desorption.

Experimental Protocol: Purification of this compound from Erigeron breviscapus Extract

-

Resin Selection: HPD-800 resin is recommended for its high adsorption and desorption capacity for scutellarin.[8]

-

Column Preparation: Pack a glass column with the HPD-800 resin and equilibrate it with the appropriate solvent.

-

Loading: Dissolve the crude extract of E. breviscapus in a suitable solvent and load it onto the column.

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute the adsorbed this compound with an appropriate concentration of ethanol.

-

Outcome: This process can increase the this compound content from 2.61% in the crude extract to 40.96% in the final product, with a recovery yield of 95.01%.[8]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.

Experimental Protocol: Two-Step HSCCC Purification of this compound

-

Crude Sample Preparation: Obtain a crude extract of this compound from Erigeron breviscapus.

-

First HSCCC Separation:

-

Solvent System: n-hexane–ethyl acetate–methanol–acetic acid–water (1:6:1.5:1:4, v/v/v/v/v).

-

This step will yield a fraction with approximately 81.3% purity.

-

-

Second HSCCC Separation:

-

Solvent System: ethyl acetate–n-butanol–acetonitrile–0.1% HCl (5:2:5:10, v/v/v/v).

-

-

Final Purity: The two-step HSCCC process can achieve a final purity of 95.6% for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects.[9][10] Activation of Akt by this compound leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic proteins like Bcl-2.

Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. This compound has been found to inhibit the activation of this pathway, thereby reducing inflammation-mediated tissue damage.[11][12] By inhibiting cGAS and STING, this compound can decrease the production of pro-inflammatory cytokines.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Microwave-assisted extraction of scutellarin from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasonic extraction and purification of scutellarin from Erigerontis Herba using deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasonic extraction and purification of scutellarin from Erigerontis Herba using deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of scutellarin from crude extracts of Erigeron breviscapus (vant.) Hand. Mazz. by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

Isoscutellarin: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscutellarin is a flavonoid, a class of natural products known for their diverse biological activities. It is the glucuronide of Isoscutellarein and an isomer of the more extensively studied Scutellarin. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes relevant information on its isomer, Scutellarin, and its aglycone, Scutellarein, to provide a comparative context. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments cited for related compounds are provided.

Chemical Structure and Properties

This compound, a flavonoid glycoside, possesses a fundamental structure derived from flavone. Its chemical identity is defined by the specific arrangement of hydroxyl and glucuronic acid moieties on the flavone backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

| Molecular Formula | C₂₁H₁₈O₁₂ | [1] |

| Molecular Weight | 462.36 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O | [1] |

| InChI Key | HBLWMMBFOKSEKW-BHWDSYMASA-N | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. However, the following sections outline the expected spectral characteristics based on its structure and data from related compounds.

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically designated as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). These bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively. While specific absorption maxima for this compound are not available, a typical HPLC-UV analysis of its isomer, Scutellarin, utilizes a detection wavelength of 335 nm[3].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: A strong absorption band around 1650-1660 cm⁻¹ corresponding to the γ-pyrone carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1610 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the provided search results. The structural elucidation of flavonoids is heavily reliant on 1D and 2D NMR techniques to assign the chemical shifts of protons and carbons, providing insights into the substitution pattern and glycosylation site.

Experimental Protocols

While specific protocols for this compound are scarce, methodologies for the isolation of related flavonoids from natural sources, the synthesis of its aglycone, and the analytical determination of its isomer provide a valuable framework for researchers.

Isolation of Flavonoids from Theobroma grandiflorum

This compound has been identified in the seeds of Theobroma grandiflorum (Cupuaçu)[4]. A general protocol for the activity-guided fractionation of flavonoids from plant material is as follows:

Experimental Workflow: Flavonoid Isolation

Caption: General workflow for the isolation of flavonoids from plant sources.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Fractionation: The crude extract is concentrated and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to further separate the components.

-

Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of Scutellarein (Aglycone of this compound)

An efficient chemical synthesis of Scutellarein has been reported, which involves the hydrolysis of Scutellarin[5].

Protocol:

-

Reaction Setup: Scutellarin is dissolved in 90% ethanol.

-

Hydrolysis: Concentrated sulfuric acid is added as a catalyst, and the reaction mixture is heated under a nitrogen atmosphere at 120°C for 48 hours.

-

Workup and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, Scutellarein, is isolated and purified.

HPLC-UV Method for the Determination of Scutellarin

A validated HPLC method for the quantification of Scutellarin in rat plasma has been established and can be adapted for this compound with appropriate validation[3].

Table 2: HPLC-UV Method Parameters for Scutellarin Analysis

| Parameter | Condition |

| Column | Diamonsil ODS (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:50mM dihydrogen ammonium phosphate buffer (22:15:63, v/v/v), pH 2.5 |

| Flow Rate | Isocratic |

| Detection | UV at 335 nm |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate after acidification |

Signaling Pathway Interactions

The biological activities of flavonoids are often attributed to their interaction with various cellular signaling pathways. While specific studies on this compound are limited, extensive research on its isomer, Scutellarin, provides valuable insights into the potential mechanisms of action.

PI3K/AKT Signaling Pathway

Scutellarin has been shown to exert neuroprotective and cardioprotective effects through the activation of the PI3K/AKT signaling pathway[6][7][8][9][10]. This pathway is crucial for cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

Caption: Scutellarin activates the PI3K/AKT pathway, promoting cell survival.

Activation of PI3K by Scutellarin leads to the phosphorylation of AKT. Phosphorylated AKT, in turn, upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately leading to enhanced cell survival[6][7].

Notch Signaling Pathway

The Notch signaling pathway is another important target of Scutellarin, particularly in the context of cardiovascular health. Scutellarin has been shown to prevent myocardial fibrosis by potentially inhibiting the endothelial-mesenchymal transition through the Notch pathway[8][11].

Notch Signaling Pathway in Myocardial Fibrosis

Caption: Scutellarin may inhibit myocardial fibrosis via the Notch pathway.

Studies suggest that Scutellarin treatment increases the expression of key components of the Notch pathway, such as Notch1, Jagged1, and Hes1, while reducing markers of endothelial-mesenchymal transition, thereby mitigating fibrosis[11].

Conclusion

This compound is a flavonoid with a well-defined chemical structure. However, there is a notable lack of specific experimental data regarding its physicochemical properties, comprehensive spectral analysis, and detailed biological activities. The information available for its isomer, Scutellarin, provides a valuable starting point for researchers interested in this compound. Further investigation is warranted to fully characterize this compound and elucidate its specific pharmacological profile and therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this area.

References

- 1. This compound | C21H18O12 | CID 11996857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 27740-01-8 CAS MSDS (Scutellarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bioactive polyphenols from Theobroma grandiflorum ("cupuaçu") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scutellarin regulates osteoarthritis in vitro by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Isoscutellarin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscutellarin, a flavonoid glycoside, has demonstrated significant antioxidant and anti-inflammatory activities in a variety of preclinical models. This technical guide provides an in-depth overview of the current scientific literature on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for oxidative stress- and inflammation-mediated diseases.

Introduction

This compound (Scutellarin), a major active component isolated from the traditional medicinal herb Erigeron breviscapus, has garnered considerable attention for its broad pharmacological effects.[1] Structurally, it is the 7-O-glucuronide of scutellarein. Accumulating evidence suggests that this compound exerts potent antioxidant and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutics.[2][3] This document synthesizes the available data on its biological activities, focusing on the underlying molecular mechanisms and providing detailed experimental context.

Antioxidant Properties of this compound

This compound's antioxidant effects are attributed to both direct radical scavenging and the modulation of endogenous antioxidant defense systems. While direct radical scavenging activity is more pronounced in its aglycone form, scutellarein, this compound demonstrates significant cellular antioxidant effects.

In Vitro Antioxidant Activity

Quantitative data on the direct radical scavenging activity of this compound is limited in the current literature. However, its aglycone, scutellarein, has been shown to possess potent radical scavenging properties.

Table 1: In Vitro Antioxidant Activity of Scutellarein (Aglycone of this compound)

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Not explicitly found for this compound | |

| ABTS Radical Scavenging | Not explicitly found for this compound | |

| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly found for this compound |

Note: Further studies are required to determine the specific IC50 values of this compound in these standard antioxidant assays.

Cellular Antioxidant Activity

This compound has been shown to protect cells from oxidative stress by modulating intracellular antioxidant pathways.

Table 2: Cellular Antioxidant Effects of this compound

| Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect | Reference |

| HT22 cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | Not specified | Increased superoxide dismutase (SOD) activity, inhibited reactive oxygen species (ROS) generation. | [1] |

| Vascular Endothelial Cells | High glucose | Not specified | Protected against damage through PINK1/Parkin-mediated mitophagy. | [2] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add serial dilutions of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of a compound to inhibit intracellular ROS generation.

-

Plate cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Incubate the cells with various concentrations of this compound.

-

Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity over time using a fluorescence plate reader (excitation/emission ~485/535 nm).

-

Quercetin is often used as a positive control.

-

The CAA value is calculated based on the area under the fluorescence curve.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by inhibiting key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

In Vitro Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | IC50 | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Not specified | Inhibition of nitric oxide (NO) production. | [4] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25, 50, 75 µM (for Scutellarein) | Not specified | Reduced expression of p-p65 and p-IκBα. | [5] |

| Chondrocytes | IL-1β | Not specified | Not specified | Reduced expression of MMP-13, ADAMTS-5, COX-2, and iNOS. |

In Vivo Anti-inflammatory Activity

Table 4: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage | Route of Administration | Observed Effect | Reference |

| Myocardial Infarction Rats | Isoprenaline-induced | 10, 20, 40 mg/kg/day | Intravenous | Reduced serum levels of cTn-T, cTn-I, AST, and LDH. Increased cardiac SOD and CAT activities. Decreased cardiac MDA and iNOS content. Reduced expression of Bax, p53, Caspase-3, Caspase-9, Cytochrome C, NGAL, NF-κB, IL-1β, and IL-6. Increased Bcl-2 expression. | [6] |

Experimental Protocols

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

This is a classic acute inflammation model used to evaluate the anti-inflammatory activity of compounds.

-

Acclimatize rodents (rats or mice) for at least one week before the experiment.

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[7] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to suppress the phosphorylation of p38 MAPK and ERK1/2.[8]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been reported to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2]

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a range of diseases characterized by oxidative stress and inflammation. While the existing preclinical data are encouraging, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in humans, and to establish its clinical efficacy and safety. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising molecule to a clinically relevant therapeutic agent.

References

- 1. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. مقاله Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [civilica.com]

- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Isoscutellarin: A Multifaceted Flavonoid for Cardiovascular Disease Therapy

A Technical Guide for Researchers and Drug Development Professionals

Isoscutellarin, a flavonoid glycoside primarily derived from Erigeron breviscapus, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Extensive preclinical research has demonstrated its potent cardioprotective effects, stemming from its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies and detailed experimental protocols.

Mechanisms of Action in Cardiovascular Pathologies

This compound exerts its beneficial effects on the cardiovascular system through the modulation of multiple signaling pathways implicated in various disease processes, including myocardial infarction, atherosclerosis, cardiac hypertrophy, and endothelial dysfunction.

Myocardial Infarction

In the context of myocardial infarction (MI), this compound has been shown to mitigate ischemia-reperfusion (I/R) injury and isoprenaline-induced cardiac damage.[1][2] Its protective actions are attributed to the suppression of oxidative stress, inflammation, and apoptosis.[1][3]

Anti-inflammatory Effects: this compound treatment has been demonstrated to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to inhibit the NF-κB signaling pathway.[1]

Antioxidant Properties: The compound enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][3]

Anti-apoptotic Activity: this compound modulates the expression of apoptosis-related proteins, leading to a decrease in pro-apoptotic factors like Bax, Caspase-3, Caspase-9, and p53, and an increase in the anti-apoptotic protein Bcl-2.[1][3] This is in part mediated by the inhibition of the cGAS-STING signaling pathway.[4][5][6]

Endothelial Dysfunction and Atherosclerosis

This compound plays a crucial role in preserving endothelial function and preventing the development of atherosclerosis.[7] It protects vascular endothelial cells from oxidative stress-induced damage and improves endothelium-dependent relaxation.[7] In animal models of atherosclerosis, oral administration of this compound has been shown to ameliorate hyperlipidemia and reduce oxidative stress.[7] The underlying mechanism involves the upregulation of Cathepsin D to rescue autophagy-lysosomal function in endothelial cells under ischemia/reperfusion conditions.[8][9]

Cardiac Hypertrophy and Fibrosis

This compound has demonstrated significant anti-hypertrophic and anti-fibrotic effects. It can inhibit cardiomyocyte hypertrophy induced by stimuli such as phenylephrine.[10] Furthermore, in models of myocardial fibrosis, this compound treatment has been shown to reduce collagen deposition and improve cardiac function.[11] This is achieved through the inhibition of endothelial-mesenchymal transition (EndoMT), potentially via the Notch signaling pathway.[11] It also modulates the TGF-β1/MAPK signaling pathway to prevent the progression of cardiac fibrosis.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiovascular disease biomarkers.

Table 1: Effects of this compound on Cardiac Injury Markers and Oxidative Stress in a Rat Model of Myocardial Infarction [1][3]

| Parameter | Model Group | This compound (40 mg/kg) | Percentage Change |

| Serum Cardiac Injury Markers | |||

| cTn-T | Increased | Decreased | ↓ |

| cTn-I | Increased | Decreased | ↓ |

| AST | Increased | Decreased | ↓ |

| LDH | Increased | Decreased | ↓ |

| Cardiac Tissue Oxidative Stress Markers | |||

| SOD Activity | Decreased | Increased | ↑ |

| CAT Activity | Decreased | Increased | ↑ |

| GSH Content | Decreased | Increased | ↑ |

| MDA Content | Increased | Decreased | ↓ |

| iNOS Content | Increased | Decreased | ↓ |

cTn-T: cardiac Troponin T; cTn-I: cardiac Troponin I; AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; MDA: Malondialdehyde; iNOS: inducible Nitric Oxide Synthase.

Table 2: Effects of this compound on Apoptotic and Inflammatory Markers in a Rat Model of Myocardial Infarction [1][3]

| Parameter | Model Group | This compound (40 mg/kg) | Percentage Change |

| Apoptosis-Related Proteins | |||

| Bax | Increased | Decreased | ↓ |

| p53 | Increased | Decreased | ↓ |

| Caspase-3 | Increased | Decreased | ↓ |

| Caspase-9 | Increased | Decreased | ↓ |

| Cytochrome C | Increased | Decreased | ↓ |

| Bcl-2 | Decreased | Increased | ↑ |

| Inflammatory Markers | |||

| NGAL | Increased | Decreased | ↓ |

| NF-κB | Increased | Decreased | ↓ |

| IL-1β | Increased | Decreased | ↓ |

| IL-6 | Increased | Decreased | ↓ |

NGAL: Neutrophil Gelatinase-Associated Lipocalin; NF-κB: Nuclear Factor kappa B; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6.

Key Experimental Protocols

This section outlines the methodologies for inducing and evaluating the effects of this compound in a common animal model of myocardial infarction.

Isoprenaline-Induced Myocardial Infarction in Rats

Objective: To investigate the protective effects of this compound against isoprenaline (ISO)-induced myocardial infarction in rats.[1][2]

Animal Model: Male Sprague-Dawley rats.

Induction of Myocardial Infarction:

-

Administer isoprenaline hydrochloride (45 mg/kg body weight) subcutaneously to rats on the first day of the experiment to induce myocardial infarction.[2]

This compound Treatment:

-

Following ISO administration, inject different doses of this compound (e.g., 10, 20, and 40 mg/kg body weight) intravenously via the tail vein for 7 consecutive days.[2] A control group receives saline, and a model group receives only ISO.

Assessment of Cardioprotective Effects:

-

Serum Analysis: On day 8, collect blood samples and measure the serum levels of cardiac injury markers (cTn-T, cTn-I, AST, LDH) using specific ELISA kits.[1][3]

-

Cardiac Tissue Analysis:

-

Harvest the hearts and homogenize a portion of the left ventricle tissue.

-

Measure the activities of antioxidant enzymes (SOD, CAT) and the levels of GSH and MDA using commercially available kits.[1][3]

-

Perform Western blot analysis on the remaining tissue homogenates to determine the protein expression levels of apoptotic markers (Bax, Bcl-2, Caspase-3, etc.) and inflammatory markers (NF-κB, IL-1β, etc.).[1][3]

-

-

Histopathological Examination:

-

Fix a portion of the heart tissue in 10% formalin, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E) to observe myocardial tissue damage, inflammatory cell infiltration, and necrosis.[1]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of cardiovascular disease.

Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Caption: this compound's anti-apoptotic effect via inhibition of the cGAS-STING pathway.

Caption: Experimental workflow for evaluating this compound in a rat model of myocardial infarction.

References

- 1. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [ijbms.mums.ac.ir]

- 3. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Effects of scutellarin on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 7. Scutellarin protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Scutellarin ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function [frontiersin.org]

- 9. Scutellarin ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Isoscutellarin and its Congeners in Oncology: A Technical Guide for Cancer Research and Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoscutellarin and its related flavonoid compounds, scutellarin and scutellarein, have emerged as promising candidates in cancer research. Possessing a range of anti-tumor properties, these natural compounds modulate a multitude of cellular signaling pathways implicated in carcinogenesis and tumor progression. This technical guide provides a comprehensive overview of the current state of research, focusing on the mechanism of action, preclinical efficacy, and key experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways are visualized through detailed diagrams. This document aims to serve as an in-depth resource for researchers and professionals in the field of oncology drug development.

Introduction: Nomenclature and Chemical Relationships

It is crucial to understand the relationship between this compound, scutellarin, and scutellarein to accurately interpret the existing body of research.

-

Scutellarin: A flavonoid glycoside, specifically the 7-O-glucuronide of scutellarein.

-

Scutellarein: The aglycone of scutellarin. In vivo, scutellarin is often hydrolyzed to scutellarein, which is more readily absorbed.

-

This compound: A metabolite of scutellarein.

Due to this metabolic relationship, much of the research has been conducted on scutellarin and scutellarein, with the understanding that their biological activities are closely linked. This guide will encompass the findings for both scutellarin and scutellarein, providing a holistic view of their therapeutic potential.

Mechanism of Action

Scutellarin and scutellarein exert their anticancer effects through a variety of mechanisms, including:

-

Induction of Apoptosis: They trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.

-

Inhibition of Metastasis and Invasion: They have been shown to suppress the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) and affecting epithelial-mesenchymal transition (EMT) markers.

-

Anti-Angiogenesis: Scutellarin has been observed to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.

-

Induction of Autophagy: In some cancer types, these flavonoids can induce autophagy, a cellular self-degradation process that can lead to cell death.

Preclinical Efficacy: In Vitro Studies

The cytotoxic and anti-proliferative effects of scutellarin and scutellarein have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of Scutellarin in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colorectal Cancer | HCT-116 | 77 | [1] |

| Prostate Cancer | PC-3 | 73 | [1] |

| Hepatocellular Carcinoma | HepG-2 | 56 | [1] |

| Ovarian Cancer | SKOV3 | 176.9 | [2] |

| Ovarian Cancer | A2780 | 142.7 | [2] |

| Ovarian Cancer | OVCAR8 | 173 | [2] |

| Glioblastoma | SF-295 | 92.56 µg/mL | [3] |

Table 2: IC50 Values of Scutellarein in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colon Cancer | CL-40 | 40.9 | [4] |

| Colon Cancer | T84 | 40 | [4] |

| Colon Cancer | SW480 | 39.6 | [4] |

Key Signaling Pathways Modulated by Scutellarin and Scutellarein

The anticancer activities of scutellarin and its congeners are attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Scutellarin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

References

- 1. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scutellarin suppresses ovarian cancer progression by targeting METTL5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Isoscutellarin: A Promising Flavonoid for the Management of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease, represent a significant and growing global health burden. Isoscutellarin, a flavonoid glucuronide also known as Scutellarin, has emerged as a compelling therapeutic candidate due to its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound in treating metabolic diseases. We delve into its mechanism of action, focusing on key signaling pathways, and present quantitative data from preclinical studies in structured tables. Detailed experimental protocols for pivotal assays are provided to facilitate further research and development in this promising area.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants, including those from the Scutellaria and Erigeron genera. Traditionally used in herbal medicine, recent scientific investigations have highlighted its potent anti-inflammatory, antioxidant, and metabolic-regulating properties.[1] This guide synthesizes the current understanding of this compound's effects on metabolic homeostasis, providing a valuable resource for researchers and drug developers.

Mechanism of Action: Key Signaling Pathways

This compound exerts its beneficial effects on metabolic health through the modulation of several critical signaling pathways. These include the AMP-activated protein kinase (AMPK) pathway, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, and the nuclear factor-kappa B (NF-κB) pathway.

Activation of the AMPK Signaling Pathway

AMPK is a central regulator of cellular energy metabolism. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[2]

Caption: this compound activates AMPK, promoting glucose uptake and fatty acid oxidation.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial component of insulin signaling. Insulin resistance, a hallmark of type 2 diabetes, is characterized by impaired PI3K/Akt signaling. This compound has been demonstrated to enhance insulin sensitivity by promoting the phosphorylation and activation of key components of this pathway, thereby facilitating glucose transporter 4 (GLUT4) translocation to the cell membrane and increasing glucose uptake.

References

Isoscutellarin: A Comprehensive Technical Guide on its Therapeutic Potential in Orthopedic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscutellarin, a flavonoid glucuronide, has emerged as a promising therapeutic agent for a range of orthopedic diseases, primarily owing to its potent anti-inflammatory, anti-oxidative, and anti-catabolic properties. This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a focus on its mechanisms of action in orthopedic conditions such as osteoarthritis and rheumatoid arthritis. We will delve into the signaling pathways modulated by this compound, present quantitative data from key studies in structured tables for comparative analysis, and provide detailed experimental protocols for the methodologies cited. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Orthopedic diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA), are characterized by chronic inflammation, progressive tissue degradation, and significant pain, leading to disability for millions worldwide.[1] Current therapeutic strategies often focus on symptom management and can be associated with adverse side effects. This compound, a natural compound, has garnered significant attention for its potential to address the underlying pathological processes of these diseases.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on this compound's effects on orthopedic pathologies.

Mechanism of Action in Orthopedic Diseases

This compound exerts its therapeutic effects in orthopedic diseases primarily through the modulation of key inflammatory and catabolic signaling pathways. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In pathological joint conditions, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) activate this pathway, leading to the expression of genes encoding inflammatory mediators and matrix-degrading enzymes.[4][5] this compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as JNK, p38, and ERK, is another critical regulator of cellular processes involved in inflammation and cartilage degradation.[4][6] this compound has been demonstrated to suppress the phosphorylation of key MAPK components, including JNK, p38, and ERK, in response to inflammatory stimuli.[1][3] By inhibiting these kinases, this compound effectively downregulates the expression of downstream targets, including matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which are responsible for the breakdown of the cartilage extracellular matrix.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound on key markers of orthopedic diseases.

Table 1: In Vitro Effects of this compound on Chondrocytes

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent decrease in MMP-13 and ADAMTS-5 protein expression. | [2] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent decrease in COX-2 and iNOS protein expression. | [2] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent increase in Collagen II and Aggrecan protein expression. | [2] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent inhibition of p-p38 and p-JNK phosphorylation. | [1] |

Table 2: In Vitro Effects of this compound on Osteoclastogenesis

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| RAW264.7 Macrophages | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent inhibition of TRAP-positive multinucleated osteoclast formation. | [3] |

| Bone Marrow Macrophages (BMMs) | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent suppression of bone resorption pit formation. | [3] |

| RAW264.7 Macrophages | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent downregulation of mRNA expression of TRAP, Cathepsin K, c-Fos, and NFATc1. | [3] |

| RAW264.7 Macrophages | RANKL (50 ng/mL) | 20 µM | Inhibition of JNK1/2, p38, and ERK1/2 phosphorylation. | [3] |

Table 3: In Vivo Effects of this compound in Animal Models of Orthopedic Diseases

| Animal Model | Disease | This compound Dosage and Administration | Outcome | Reference |

| Mouse | Collagen-Induced Arthritis (CIA) | 20 mg/kg/day (gavage for 2 weeks) | Significantly reduced cartilage degeneration scores. | [7] |

| Mouse | Destabilization of the Medial Meniscus (DMM) | 50 mg/kg/day (intraperitoneal injection for 8 weeks) | Significantly reduced cartilage degradation and osteophyte formation. | [2] |

| Mouse | Titanium Particle-Induced Osteolysis | 50 mg/kg/day | Prevented osteolysis. | [3] |

| Mouse | Complete Freund's Adjuvant (CFA)-induced Rheumatoid Arthritis | Not specified | Reduced RANKL level and increased OPG expression. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on orthopedic diseases.

In Vitro Osteoclastogenesis Assay

-

Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF. RAW264.7 macrophage-like cells can also be used and are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Osteoclast Differentiation: Cells are seeded in 96-well plates and treated with 50 ng/mL RANKL in the presence or absence of various concentrations of this compound (e.g., 1, 10, 20 µM). The culture medium is replaced every 2 days.

-

TRAP Staining: After 5-7 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Bone Resorption Assay: BMMs are seeded on bone slices and cultured with RANKL and this compound as described above. After 7-10 days, cells are removed, and the resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy. The resorbed area is quantified using image analysis software.

In Vivo Animal Models

-

Induction: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

Treatment: this compound (e.g., 20 mg/kg/day) or vehicle is administered daily by oral gavage starting from the day of the first immunization or after the onset of arthritis.

-

Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. Histological analysis of the joints is performed at the end of the study to assess cartilage degradation, bone erosion, and synovial inflammation using Safranin O/Fast Green staining.

-

Surgical Procedure: Anesthesia is induced in C57BL/6 mice (10-12 weeks old). A small incision is made on the medial side of the knee joint, and the medial meniscotibial ligament is transected to destabilize the medial meniscus. The joint capsule and skin are then sutured. Sham-operated animals undergo the same procedure without ligament transection.

-

Treatment: this compound (e.g., 50 mg/kg/day) or vehicle is administered daily via intraperitoneal injection starting one week after surgery.

-

Assessment: At various time points (e.g., 8 weeks post-surgery), mice are euthanized, and the knee joints are harvested for histological analysis. Cartilage degradation is assessed using the OARSI scoring system on Safranin O/Fast Green stained sections.

Molecular Biology Techniques

-

Protein Extraction: Chondrocytes or osteoclast precursors are treated with inflammatory stimuli (e.g., IL-1β or RANKL) with or without this compound. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, MMP-13, ADAMTS-5, Collagen II, Aggrecan) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix and specific primers for target genes (e.g., TRAP, Cathepsin K, c-Fos, NFATc1, MMP-13, ADAMTS-5, COX-2, iNOS, Collagen II, Aggrecan).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion

The collective evidence strongly supports the therapeutic potential of this compound in the management of orthopedic diseases. Its ability to concurrently target multiple key inflammatory and catabolic pathways, namely NF-κB and MAPK, positions it as a promising candidate for disease-modifying therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at further elucidating its mechanisms of action and translating these preclinical findings into clinical applications. Further investigation into its bioavailability, pharmacokinetics, and long-term safety is warranted to fully realize its potential as a novel treatment for osteoarthritis, rheumatoid arthritis, and other debilitating orthopedic conditions.

References

- 1. Scutellarin ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellarin inhibits RANKL-mediated osteoclastogenesis and titanium particle-induced osteolysis via suppression of NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis [frontiersin.org]

- 6. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Isoscutellarin Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and purification methods for Isoscutellarin (also known as Scutellarin). The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to support research and development activities.

This compound: An Overview

This compound (Scutellarin-7-O-β-D-glucuronide) is a flavonoid glycoside and a major active component isolated from the traditional Chinese medicinal herb Erigeron breviscapus. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects. These properties make this compound a promising candidate for drug development.

Chemical Synthesis of this compound

The total chemical synthesis of this compound has been achieved through multi-step routes. Below are protocols derived from published synthetic strategies, offering a pathway to obtain this compound in the laboratory.

Synthesis of Scutellarein (Aglycone)

The synthesis of the aglycone, Scutellarein, is a crucial first step. One efficient method involves a four-step process starting from 3,4,5-trimethoxyphenol.

Experimental Protocol: Synthesis of Scutellarein

-

Acetylation of 3,4,5-trimethoxyphenol: To a solution of 3,4,5-trimethoxyphenol in a suitable solvent, add acetic anhydride and a catalyst (e.g., pyridine). Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetylated product.

-

Fries Rearrangement: Subject the acetylated product to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃) at an elevated temperature. The reaction will yield 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone.

-

Aldol Condensation: React the resulting acetophenone with an appropriately protected 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol. This aldol condensation will form a chalcone intermediate.

-

Cyclization and Demethylation: The chalcone intermediate is then subjected to oxidative cyclization using a reagent like iodine in dimethyl sulfoxide (DMSO) to form the flavone backbone. Finally, demethylation of the methoxy groups using a strong acid (e.g., HBr or BBr₃) will yield Scutellarein. Purify the final product by column chromatography.

Glycosylation to form this compound

The final step is the glycosylation of Scutellarein at the 7-hydroxyl group with a protected glucuronic acid derivative, followed by deprotection.

Experimental Protocol: Glycosylation of Scutellarein

-

Protection of Scutellarein: Selectively protect the hydroxyl groups of Scutellarein, leaving the 7-OH group available for glycosylation. This can be achieved using various protecting group strategies known in flavonoid chemistry.

-

Glycosylation Reaction: React the selectively protected Scutellarein with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, in the presence of a suitable promoter (e.g., silver carbonate or TMSOTf). The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

-

Deprotection: Remove all protecting groups from the resulting glycoside. This usually involves a sequence of deprotection steps tailored to the specific protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation, while acetyl groups can be removed by base-catalyzed hydrolysis.

-

Purification: Purify the final product, this compound, using chromatographic techniques such as column chromatography or preparative HPLC.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Overall Yield (Total Synthesis) | 13% | [1] |

| Improved Overall Yield | 20% | [2] |

Note: The yields are based on multi-step total synthesis and can vary depending on the specific reaction conditions and purification efficiency.

Purification of this compound from Natural Sources

This compound is predominantly isolated and purified from its natural source, Erigeron breviscapus. Several chromatographic techniques have been optimized for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.

Experimental Protocol: Two-Step HSCCC Purification

-

Crude Extract Preparation: Extract the dried plant material of Erigeron breviscapus with a suitable solvent such as methanol or ethanol. Concentrate the extract to obtain a crude residue.

-

First HSCCC Step:

-

Solvent System: n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v/v/v/v).

-

Procedure: Dissolve the crude extract in the lower phase of the solvent system. Fill the HSCCC column with the stationary phase (upper phase) and then pump the mobile phase (lower phase) at a specific flow rate. Inject the sample solution and collect fractions based on the UV chromatogram.

-

-

Second HSCCC Step:

-

Solvent System: ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v/v/v).

-

Procedure: Pool the this compound-containing fractions from the first step and evaporate to dryness. Dissolve the residue in the lower phase of the second solvent system and repeat the HSCCC procedure.

-

-

Analysis: Analyze the purity of the final product by High-Performance Liquid Chromatography (HPLC).

Macroporous Resin Chromatography

Macroporous resins are widely used for the enrichment and purification of flavonoids from plant extracts.

Experimental Protocol: Macroporous Resin Purification

-

Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HPD-800). Pre-treat the resin by washing sequentially with ethanol and water to remove any impurities.

-

Adsorption: Pass the aqueous solution of the crude extract through a column packed with the pre-treated resin at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.

-

Elution: Elute the adsorbed flavonoids with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions and monitor for the presence of this compound using TLC or HPLC.

-

Concentration and Drying: Combine the fractions rich in this compound, concentrate under reduced pressure, and dry to obtain the purified product.

Quantitative Data for this compound Purification

| Purification Method | Initial Purity | Final Purity | Recovery Yield | Reference |

| High-Speed Counter-Current Chromatography | Crude Extract | 95.6% | Not Reported | [3] |

| Macroporous Resin (HPD-800) | 2.61% | 40.96% | 95.01% | [4] |

| Deep Eutectic Solvent Extraction & Purification | Crude Extract | 71.2% | Not Reported | [5] |

Characterization of this compound

The structure and purity of synthesized or purified this compound should be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): For structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects.

Caption: PI3K/Akt signaling pathway activated by this compound.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. This compound can inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the cGAS-STING pathway by this compound.

Experimental Workflows

Total Synthesis Workflow

Caption: Workflow for the total synthesis of this compound.

Purification Workflow from Natural Source

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Isoscutellarin in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of Isoscutellarin, a flavonoid of significant interest for its potential therapeutic properties. The following protocols are designed to guide researchers in preparing and handling this compound for various experimental setups.

Disclaimer: this compound is an isomer of Scutellarin. Due to the limited availability of specific quantitative data for this compound, the following information is partially based on data from its isomer, Scutellarin, and general knowledge of flavonoid chemistry. Researchers are advised to perform their own validation experiments.

Solubility of this compound

The solubility of this compound is a critical factor for its use in biological assays and formulation development. Based on data from its isomer, Scutellarin, and the general solubility characteristics of flavonoids, the following table summarizes its expected solubility in common laboratory solvents.

Table 1: this compound Solubility Data

| Solvent | Solubility (approximated) | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ~15-20 mg/mL | Room Temperature | Recommended for creating stock solutions. |

| Dimethylformamide (DMF) | ~20 mg/mL | Room Temperature | Another suitable solvent for stock solutions. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | Room Temperature | Sparingly soluble in aqueous buffers. |

| Ethanol | Low | Room Temperature | Generally, flavonoids show lower solubility in ethanol compared to DMSO or DMF. |

| Water | Very Low | Room Temperature | Considered practically insoluble in water. |

Stability of this compound

Understanding the stability of this compound under various conditions is crucial for designing and interpreting experiments accurately. The stability of flavonoids is generally influenced by pH, temperature, and light exposure.

Table 2: this compound Stability Profile

| Condition | Stability | Recommendations |

| pH | Generally more stable in acidic to neutral pH (pH 4-7). Degrades in alkaline conditions. | Prepare fresh solutions in buffers with a pH below 7.5. Avoid highly alkaline conditions. |

| Temperature | Stable at -20°C for extended periods as a solid. In solution, stability decreases with increasing temperature. | Store stock solutions at -20°C or -80°C. For working solutions, prepare fresh and use promptly. Avoid repeated freeze-thaw cycles. |

| Light | Susceptible to degradation upon exposure to UV light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out the required amount of this compound powder. The molecular weight of this compound is 462.36 g/mol . For 1 mL of a 10 mM stock solution, 4.62 mg of this compound is needed.

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Protocol for Solubility Assessment

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., PBS, cell culture medium)

-

Saturated solution preparation tubes (e.g., screw-cap vials)

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for 24-48 hours to ensure saturation.

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

UV lamp

-

Oven or water bath

-

HPLC system

Procedure:

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Incubate the solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of H₂O₂ (e.g., 3%).

-

Incubate at room temperature for a defined period.

-

Analyze aliquots at different time points by HPLC.

-

-

Thermal Degradation:

-

Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in a neutral pH buffer.

-

Analyze aliquots at different time points by HPLC.

-

-

Photostability:

-

Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

-

Keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC.

-

-

Analysis:

-

Quantify the remaining percentage of this compound at each time point for each stress condition using a validated HPLC method.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility and stability studies.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at the λmax of this compound (typically around 280 nm and 335 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

This compound and the PI3K/Akt Signaling Pathway